

An In-depth Technical Guide to 1-(3-Chloroquinolin-6-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(3-Chloroquinolin-6-yl)ethanone

CAS No.: 1635407-48-5

Cat. No.: B2420765

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(3-chloroquinolin-6-yl)ethanone**, a key heterocyclic building block in medicinal chemistry. This document synthesizes available information on its chemical identity, physicochemical properties, a plausible synthetic route based on established organic chemistry principles, and its potential applications in drug discovery and development. Safety and handling precautions are also detailed. While this compound holds significant potential as a synthetic intermediate, it is important to note that detailed experimental data on its properties and synthesis are not extensively published in publicly accessible literature, reflecting its status as a specialized research chemical.

Introduction and Chemical Identity

1-(3-Chloroquinolin-6-yl)ethanone is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anticancer, and

anti-inflammatory properties.[1][2] The presence of a chlorine atom at the 3-position and an acetyl group at the 6-position of the quinoline ring offers versatile handles for further chemical modification, making **1-(3-chloroquinolin-6-yl)ethanone** a valuable starting material for the synthesis of novel bioactive molecules.

Table 1: Chemical Identity of **1-(3-Chloroquinolin-6-yl)ethanone**[3]

Identifier	Value
IUPAC Name	1-(3-chloroquinolin-6-yl)ethanone
CAS Number	1635407-48-5
Molecular Formula	C ₁₁ H ₈ ClNO
Molecular Weight	205.64 g/mol
Canonical SMILES	<chem>CC(=O)C1=CC=C2N=CC(Cl)=CC2=C1</chem>
InChI	InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3
InChI Key	IWBYBZUSHRYGCA-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1-(3-chloroquinolin-6-yl)ethanone** are not readily available in the surveyed literature. However, based on its structure—a solid aromatic ketone—the following properties can be predicted.

Table 2: Predicted Physicochemical Properties of **1-(3-Chloroquinolin-6-yl)ethanone**

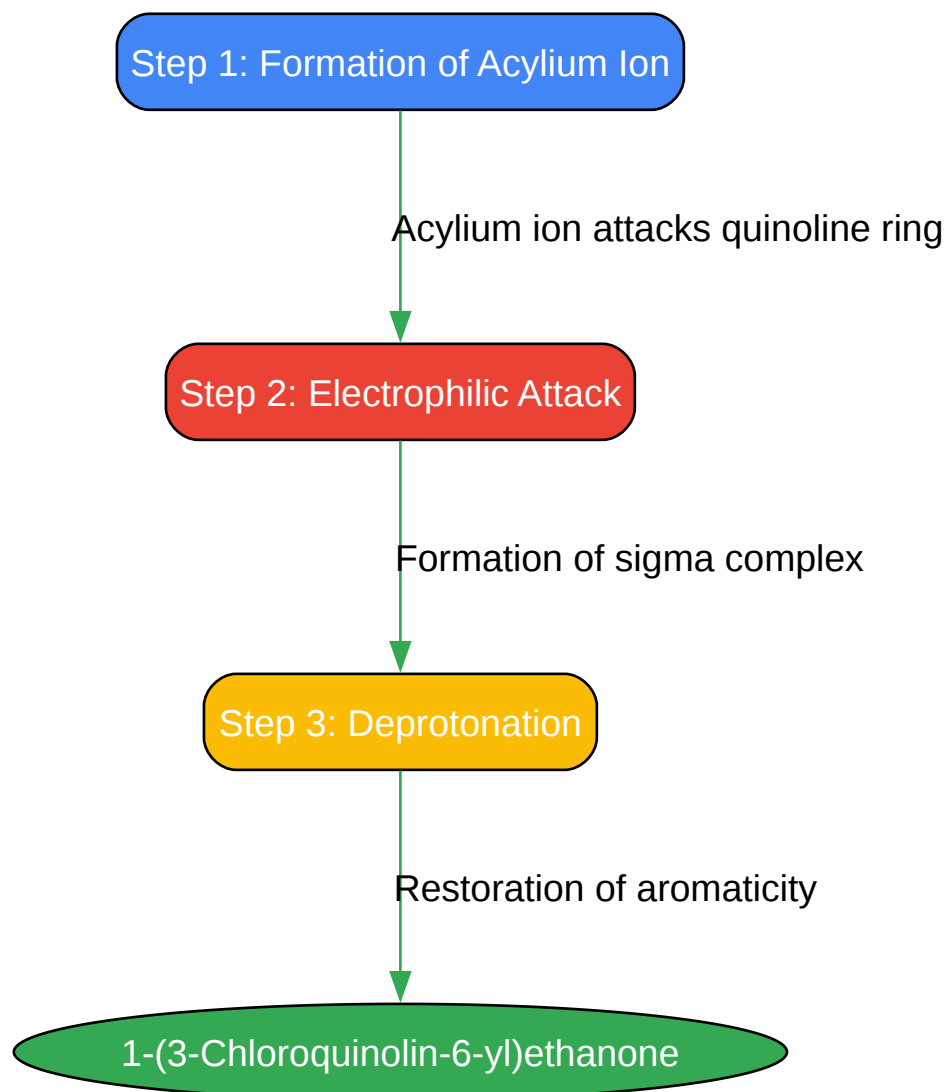
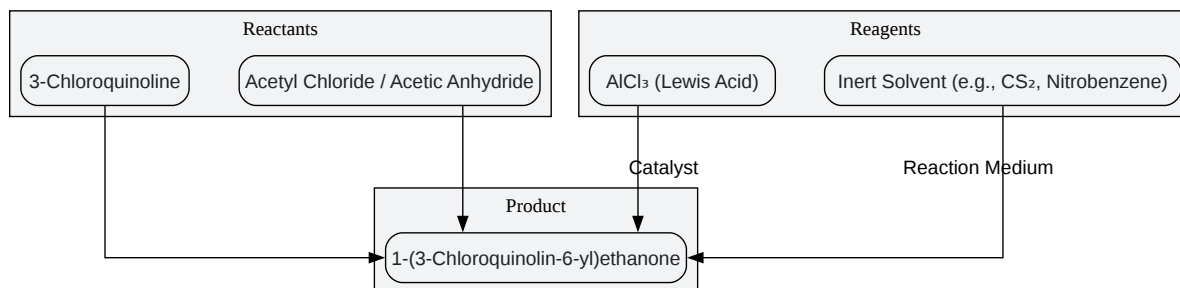
Property	Predicted Value/Characteristic	Rationale
Appearance	White to off-white or pale yellow solid	Typical for small aromatic ketones.
Melting Point	Expected to be a solid with a defined melting point.	Aromatic ketones of similar molecular weight are typically solids at room temperature.
Boiling Point	High boiling point, likely >300 °C at atmospheric pressure.	Aromatic ketones exhibit high boiling points due to their polarity and molecular weight.
Solubility	Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, DMSO). Sparingly soluble in non-polar solvents (e.g., hexanes) and water.	The polar ketone and quinoline nitrogen would confer solubility in polar organic solvents, while the largely aromatic structure would limit aqueous solubility.
pKa	The quinoline nitrogen is weakly basic.	The electronegativity of the chlorine atom and the electron-withdrawing nature of the acetyl group would decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

Synthesis and Mechanism

A plausible and widely utilized method for the synthesis of aryl ketones such as **1-(3-chloroquinolin-6-yl)ethanone** is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of **1-(3-chloroquinolin-6-yl)ethanone** can be envisioned via the Friedel-Crafts acylation of 3-chloroquinoline with acetyl chloride or acetic anhydride. Aluminum chloride (AlCl_3) is a common and effective Lewis acid catalyst for this transformation.



[Click to download full resolution via product page](#)

Caption: Mechanistic steps of Friedel-Crafts acylation.

Experimental Protocol (Hypothetical)

While a specific protocol for this compound is not readily available, a general procedure for a Friedel-Crafts acylation of a quinoline derivative would be as follows:

- **Reaction Setup:** To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add an inert solvent (e.g., carbon disulfide or nitrobenzene) and the Lewis acid catalyst, aluminum chloride.
- **Addition of Acylating Agent:** Cool the mixture in an ice bath and add acetyl chloride dropwise via the dropping funnel with stirring.
- **Addition of Substrate:** After the formation of the acylium ion complex, add a solution of 3-chloroquinoline in the same solvent dropwise at a low temperature.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction and Purification:** Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization. [4]

Applications in Drug Development

1-(3-Chloroquinolin-6-yl)ethanone serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The acetyl group and the chloro

substituent provide reactive sites for a variety of chemical transformations.

- **Modification of the Acetyl Group:** The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle for the construction of other heterocyclic rings, such as pyrazoles or pyrimidines. These transformations are crucial for generating libraries of compounds for biological screening. [5]*
- **Nucleophilic Aromatic Substitution of the Chloro Group:** The chlorine atom at the 3-position can be displaced by various nucleophiles, such as amines, thiols, or alcohols, to introduce further diversity into the quinoline scaffold.
- **Building Block for Bioactive Molecules:** The quinoline core is a well-established pharmacophore. Derivatives of 2-chloroquinoline have shown potential as antimicrobial agents. [1] By using **1-(3-chloroquinolin-6-yl)ethanone** as a starting material, medicinal chemists can explore novel chemical space around this privileged scaffold in the search for new drugs.

Spectroscopic Characterization

While the complete and assigned spectroscopic data for **1-(3-chloroquinolin-6-yl)ethanone** are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl protons of the acetyl group (around δ 2.5-2.8 ppm).- Aromatic protons on the quinoline ring, appearing as multiplets and doublets in the downfield region (δ 7.5-9.0 ppm). The proton at the 2-position and the 4-position would likely be singlets or sharp doublets.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbonyl carbon of the acetyl group (around δ 195-200 ppm).- A signal for the methyl carbon of the acetyl group (around δ 25-30 ppm).- Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the quinoline ring. The carbon bearing the chlorine atom would be shifted downfield.
IR Spectroscopy	<ul style="list-style-type: none">- A strong absorption band for the C=O stretch of the ketone (around 1680-1700 cm^{-1}).- C-H stretching vibrations for the aromatic and methyl protons (around 2900-3100 cm^{-1}).- C=C and C=N stretching vibrations of the quinoline ring (in the region of 1400-1600 cm^{-1}).- A C-Cl stretching vibration (typically in the fingerprint region, $<800 \text{ cm}^{-1}$).
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M^+) corresponding to the molecular weight of the compound (m/z 205).- An $M+2$ peak with approximately one-third the intensity of the M^+ peak, characteristic of the presence of a single chlorine atom.- Fragmentation patterns corresponding to the loss of a methyl group ($M-15$) and the acetyl group ($M-43$).

Researchers synthesizing this compound should perform a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. [6][7][8][9]

Safety and Handling

Based on available safety data for this compound and structurally related chemicals, **1-(3-chloroquinolin-6-yl)ethanone** should be handled with care in a laboratory setting. [10]

- Hazard Identification:
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
 - Avoid inhalation of dust or vapors.
 - Avoid contact with skin and eyes.
 - Wash hands thoroughly after handling.
- First Aid:
 - If swallowed: Rinse mouth and seek immediate medical attention.
 - If on skin: Remove contaminated clothing and wash the affected area with soap and water.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - If inhaled: Move the person to fresh air and keep them comfortable for breathing.

For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Chloroquinolin-6-yl)ethanone is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its substituted quinoline structure provides multiple points for chemical modification, allowing for the synthesis of diverse compound libraries for biological screening. While detailed experimental data for this specific compound are not widely published, its synthesis can be reasonably achieved through established methods like the Friedel-Crafts acylation. As with any research chemical, proper safety precautions must be observed during its handling and use. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

- Fluorochem. Safety Data Sheet for **1-(3-CHLOROQUINOLIN-6-YL)ETHANONE**.
- Chemsrc. 1-(3-Quinoliny)ethanone. [[Link](#)]
- Miniyar, P. B., Barmade, M. A., & Mahajan, A. A. (2014). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. *Journal of Saudi Chemical Society*, 18(6), 1035-1041.
- PubChem. 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. [[Link](#)]
- DTIC. Toxicology Report No. S.0052729.5-18, March 2022. [[Link](#)]
- Ramadan, S. K., Abdel Haleem, D. R., Abd-Rabboh, H. S. M., Gad, N. M., Abou-Elmagd, W. S. I., & Haneen, D. S. A. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2 (3 H)-one against *Culex pipiens* L. larvae. *RSC Advances*, 12(23), 14597-14608.
- Saminathan, M., Stephen, C. J. P., Subashini, R., & Dhanabalan, A. K. (2017). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. *Journal of Molecular Structure*, 1137, 656-669.
- Tiwari, A. K., Narasimhamurthy, P., Nagendrappa, G., & Thakur, A. (2017). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone

- Derivatives. Chemical Research in toxicology, 7(1), 33-39.
- Sim, J. H., & Kim, S. K. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
 - The Royal Society of Chemistry. One-pot synthesis of benzo[f]quinolin-3-ones and benzo[a]phenanthridin-5-ones by the photoannulation of 6-chloropyridin-2-ones. [\[Link\]](#)
 - Miniyar, P. B., Barmade, M. A., & Mahajan, A. A. (2014). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. CORE.
 - Environment and Climate Change Canada & Health Canada. (2019). Screening Assessment: Macrocyclic Lactones and Ketones, Ionones and Cyclohexanone Group.
 - Ramadan, S. K., et al. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2 (3 H)-one against Culex pipiens L. larvae. RSC Publishing.
 - Michalska, D., & Szewczyk, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 144.
 - Tiwari, A. K., et al. (2017). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives.
 - Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
 - Google Patents. WO2018147626A1 - Novel heterocyclic compound, its preparation method, and pharmaceutical composition comprising the same.
 - TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [\[Link\]](#)
 - Pinto, D. C. G. A., et al. (2022). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.
 - El-Sayed, G. O., & El-Gohary, N. S. (2024). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. MDPI.
 - van der Meer, T., et al. (2023).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. fileservers-az.core.ac.uk](https://fileservers-az.core.ac.uk) [fileservers-az.core.ac.uk]
- [2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC](https://pubmed.ncbi.nlm.nih.gov/201700000/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/201700000/)]
- [3. fluorochem.co.uk](https://www.fluorochem.co.uk) [[fluorochem.co.uk](https://www.fluorochem.co.uk)]
- [4. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [5. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [6. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen](https://www.intechopen.com) [[intechopen.com](https://www.intechopen.com)]
- [7. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [8. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [9. repository.ubn.ru.nl](https://www.repository.ubn.ru.nl) [[repository.ubn.ru.nl](https://www.repository.ubn.ru.nl)]
- [10. 1-\(3-Chlorophenyl\)ethanone | C8H7ClO | CID 14933 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-chlorophenyl)ethanone) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-chlorophenyl)ethanone)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Chloroquinolin-6-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2420765/docs#an-in-depth-technical-guide-to-1-3-chloroquinolin-6-yl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)